molecular formula C15H31ClN2O4 B557218 H-Lys(Boc)-OtBu.HCl CAS No. 13288-57-8

H-Lys(Boc)-OtBu.HCl

Cat. No. B557218
CAS RN: 13288-57-8
M. Wt: 302,41*36,45 g/mole
InChI Key: TZBPQINFXPIRBX-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Boc)-OtBu.HCl, also known as N ε-Boc-L-lysine, is an ε-amino-protected lysine . Its e-amino free lysine could be conjugated to polyurethane surfaces by reaction of the alpha-amino group with the NHS and deprotection .


Synthesis Analysis

H-Lys(Boc)-OtBu.HCl is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides .


Molecular Structure Analysis

The molecular formula of H-Lys(Boc)-OtBu.HCl is C11H22N2O4 . The structure, properties, spectra, suppliers and links for H-Lys(Boc)-OtBu.HCl can be found in various databases .

Scientific Research Applications

  • Cardioprotective Agent : A study by Manikandan et al. (2002) demonstrated the effectiveness of a tetrapeptide derivative containing H-Lys(Boc)-OtBu.HCl in reducing myocardial necrosis in rats. This compound showed potential as a cardioprotective agent, with the ability to restore electrocardiographic changes towards normalcy and increase antioxidant levels.

  • Immunological Research : Ten Kortenaar et al. (2009) conducted a study using a derivative of H-Lys(Boc)-OtBu.HCl for immunological investigations, specifically synthesizing a peptide for the study of bovine prothrombin fragment 1 (Ten Kortenaar et al., 2009).

  • Histone Model Synthesis : Eckstein and Schott (1980) described the use of H-Lys(Boc)-OtBu.HCl in the synthesis of models of histones, demonstrating the compound's utility in creating complex peptide structures which are relevant in the study of chromatin and genetic regulation (Eckstein & Schott, 1980).

  • Structural Studies in Peptides : Pispisa et al. (1997) utilized H-Lys(Boc)-OtBu.HCl in a study focused on the molecular modeling of a functionalized peptide, offering insights into peptide structure and dynamics (Pispisa et al., 1997).

  • Inhibition of P-glycoprotein : Arnaud et al. (2010) explored the use of a derivative of H-Lys(Boc)-OtBu.HCl in inhibiting P-glycoprotein, a protein that plays a crucial role in multidrug resistance (Arnaud et al., 2010).

  • Anti-Inflammatory Properties : Meera et al. (1999) examined a tetrapeptide derivative that includes H-Lys(Boc)-OtBu.HCl for its anti-inflammatory properties, particularly in modulating neutrophil function (Meera et al., 1999).

Safety And Hazards

The safety data sheet of H-Lys(Boc)-OtBu.HCl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBPQINFXPIRBX-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(Boc)-OtBu.HCl

CAS RN

13288-57-8
Record name N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Quéré, S König, HJ Schramm - researchgate.net
Triterpenes like ursolic and oleanolic acids were previously shown to be potent inhibitors of HIV protease (PR). In attempts to improve inhibition, specificity and bio-availability, ursolic …
Number of citations: 0 www.researchgate.net
MK Kim, K Park, W Yeo, H Choo, Y Chong - Bioorganic & medicinal …, 2009 - Elsevier
In order to discover a quercetin prodrug with improved bioavailability, we synthesized nine quercetin–amion acid conjugates and estimated their pharmacokinetic properties including …
Number of citations: 130 www.sciencedirect.com
Y Wu, HF Chau, HY Kai, WS Tam… - … A European Journal, 2023 - Wiley Online Library
Corroles have attracted increasing research interests in recent decades owing to their unique properties over porphyrins. However, the relatively inefficient and tedious synthetic …
G Vaidyanathan, BJ White… - Current …, 2009 - ingentaconnect.com
Faster and more efficient approaches for radiolabeling biomolecules with short-lived 18F are in dire need. Herein we report a new 18F-labeled prosthetic group containing an acetylene …
Number of citations: 28 www.ingentaconnect.com
P Graf, A Mantion, A Foelske, A Shkilnyy… - … A European Journal, 2009 - Wiley Online Library
The degree of aggregation of silver nanoparticles can be controlled via a pH sensitive peptide coating (see figure). As the peptide not only controls the colloidal properties, but also …
X Shi, W Zhan, G Chen, Q Yu, Q Liu, H Du, L Cao… - Langmuir, 2015 - ACS Publications
The protein binding capability of biomaterial surfaces can significantly affect subsequent biological responses, and appropriate ligand presentation is often required to guarantee the …
Number of citations: 25 pubs.acs.org
MD Scott - 2012 - library.ndsu.edu
The field of personalized medicine is focused on gathering information at a pre-translational level. Although this information is useful, it is becoming increasingly apparent that post-…
Number of citations: 2 library.ndsu.edu
J Feng, J Wang, H Wang, X Cao, X Ma… - … Applied Materials & …, 2023 - ACS Publications
Anticoagulant surface modification of blood-contacting materials has been shown to be effective in preventing thrombosis and reducing the dose of anticoagulant drugs that patients take…
Number of citations: 2 pubs.acs.org
L Binks, S Borsley, TR Gingrich, DA Leigh… - Chem, 2023 - cell.com
Biomolecular machines are driven by information ratchet mechanisms, where kinetic asymmetry in the machine's chemomechanical cycle of fuel-to-waste catalysis induces net …
Number of citations: 2 www.cell.com
W Bijl, JW Van Nispen… - Recueil des Travaux …, 1983 - Wiley Online Library
The synthesis of des‐1‐tyrosine‐α‐endorphin and fourteen fragments of this psychostimulant type of neuropeptide is described. In these syntheses use has been made of the classical …
Number of citations: 3 onlinelibrary.wiley.com

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